Specific Scientific Field: This application falls under the field of Chemistry, specifically Nuclear Magnetic Resonance (NMR) Spectroscopy.
Summary of the Application: 3,4-O-Isopropylidene-D-mannitol is used in the synthesis and characterization of dipropargyl mannitol derivative. This compound is characterized by TLC, FTIR, NMR, and HRMS techniques .
Methods of Application: The 1H NMR spectrum of the compound is then simulated, which affords a spectrum superimposable with the experimental counterpart .
Results or Outcomes: The simulation of the 1H NMR spectrum assists in predicting the dynamic conformation of the alkyne in chloroform .
Specific Scientific Field: This application is in the field of Polymer Chemistry and Material Science, specifically in the production of Bio-Based Polyurethanes.
Summary of the Application: 3,4-O-Isopropylidene-D-mannitol is used in the synthesis of bio-based polyurethanes. The incorporation of sugar-derived units into traditional step-growth polymers such as polyamides, polyesters, and polyurethanes is a method to prepare novel biodegradable and biocompatible materials .
Methods of Application: The synthesis of high-molecular-weight linear polymers involves derivatives having the hydroxyl groups appropriately blocked. The sugar units are incorporated into the main chain of the polyurethane .
Specific Scientific Field: This application is in the field of Pharmaceutical Sciences and Medicine, specifically in the treatment of Cardiovascular and Neurodegenerative Disorders.
Summary of the Application: 3,4-O-Isopropylidene-D-mannitol has been found to be useful in the fabrication of medications targeting cardiovascular anomalies, diabetes, as well as neurodegenerative disorders .
Methods of Application: The specific methods of application in this context would involve pharmaceutical formulation and administration, which would be determined based on the specific disorder being treated .
Results or Outcomes: While the specific results or outcomes would depend on the individual patient and the specifics of their condition, the overall aim would be to alleviate symptoms and improve patient health .
Specific Scientific Field: This application falls under the field of Biochemistry and Life Sciences.
Summary of the Application: 3,4-O-Isopropylidene-D-mannitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Methods of Application: The specific methods of application would depend on the particular experiment or study being conducted. This could involve using the compound in various biochemical assays or other experimental procedures .
Results or Outcomes: The results or outcomes would vary depending on the specific research context. The use of this compound could potentially contribute to new discoveries or advancements in the field of life sciences .
Specific Scientific Field: This application falls under the field of Organic Chemistry.
Summary of the Application: 3,4-O-Isopropylidene-D-mannitol is used in the synthesis and characterization of dipropargyl mannitol derivative .
Methods of Application: The compound is characterized by TLC, FTIR, NMR, and HRMS techniques .
Specific Scientific Field: This application is in the field of Pharmaceutical Sciences and Medicine, specifically in the area of Drug Delivery Systems.
Summary of the Application: 3,4-O-Isopropylidene-D-mannitol has been used in the fabrication of medications for site-specific drug release in the gastrointestinal tract .
Results or Outcomes: While the specific results or outcomes would depend on the individual patient and the specifics of their condition, the overall aim would be to deliver the drug to the specific site in the gastrointestinal tract, thereby improving the efficacy of the treatment .
3,4-O-Isopropylidene-D-mannitol is a derivative of D-mannitol, a sugar alcohol that is commonly used as a sweetener and pharmaceutical excipient. This compound has the molecular formula and a molecular weight of approximately 222.24 g/mol . It appears as a solid at room temperature and has notable physical properties, including a melting point of 85-88 °C and a boiling point of 283.41 °C . The isopropylidene group enhances its stability and solubility, making it useful in various chemical applications.
3,4-O-Isopropylidene-D-mannitol itself doesn't have a known biological function. However, it serves as a valuable precursor for the synthesis of various carbohydrate derivatives with specific functionalities. These derivatives can then be used to study various biological processes, such as carbohydrate metabolism, enzyme function, and protein-carbohydrate interactions [].
Additionally, it can undergo cyclocondensation reactions, where it acts as a synthetic building block in the formation of more complex structures . The compound's ability to engage in hydrogen bonding also facilitates its participation in supramolecular chemistry.
The biological activity of 3,4-O-Isopropylidene-D-mannitol has been explored in various studies. As a derivative of D-mannitol, it retains some of the biological properties associated with sugar alcohols, such as being non-toxic and having low caloric value. It has potential applications in drug delivery systems due to its biocompatibility and ability to stabilize certain pharmaceuticals . Furthermore, research indicates that derivatives of D-mannitol can exhibit antioxidant properties, which may contribute to their therapeutic efficacy.
The synthesis of 3,4-O-Isopropylidene-D-mannitol can be achieved through several methods:
3,4-O-Isopropylidene-D-mannitol finds applications across various fields:
Studies on the interactions involving 3,4-O-Isopropylidene-D-mannitol often focus on its hydrogen bonding capabilities. The compound's structure allows for multiple weak hydrogen bonds in solid-state interactions, which are crucial for understanding its behavior in supramolecular chemistry and crystal engineering . These interactions can influence the physical properties and stability of formulations containing this compound.
3,4-O-Isopropylidene-D-mannitol shares similarities with several other compounds derived from mannitol or related sugar alcohols. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
D-Mannitol | C6H14O6 | Naturally occurring sugar alcohol; widely used |
1,2:5,6-Di-O-isopropylidene-D-mannitol | C12H22O8 | More complex structure; used in polymer synthesis |
1-O-Methyl-D-mannitol | C7H16O6 | Methylated derivative; affects solubility |
Uniqueness: What sets 3,4-O-Isopropylidene-D-mannitol apart from these compounds is its specific protection of hydroxyl groups through isopropylidene formation. This modification enhances its stability and makes it particularly useful in synthetic applications where protecting functional groups is essential.
The synthesis of 3,4-O-Isopropylidene-D-mannitol emerged from mid-20th-century advancements in acetal chemistry. Early work by Baer (1945) on D-mannitol acetalization laid the groundwork for selective protection strategies. The compound gained prominence in the 1980s when researchers like Sugiyama optimized its synthesis using cyclohexanone diethyl acetal, achieving yields exceeding 87%. Its utility expanded with the development of acid-catalyzed transacetalation methods, such as Aquivion-H-mediated reactions in DMF, which minimized side products.
As a cis-diol-protected derivative, this compound enables precise functionalization of D-mannitol’s remaining hydroxyl groups. Key applications include:
3,4-O-Isopropylidene-D-mannitol belongs to the protected polyol subclass. Its structural hierarchy is defined as:
Crystallographic studies of related isopropylidene-protected mannitol derivatives provide insights into the solid-state structure of 3,4-O-Isopropylidene-D-mannitol [13]. The asymmetric unit of structurally similar compounds comprises multiple independent molecules with the mannitol 2R,3R,4R,5R configuration exhibiting different conformations in the solid state [13] [22]. These molecules align in strands through acetylenic donor carbon-hydrogen to oxygen contacts with equivalent dioxolanyl acceptor groups [13].
The crystal packing reveals a repeat layering pattern with molecules arranged in parallel strands [13]. Analysis of mean planes across molecular strands confirms their parallel arrangement with specific tilt angles from the mean planes of sheets separated by distances ranging from 4.866 to 5.012 Angstroms [13]. The supramolecular structure demonstrates interwoven layers stabilized by multiple weak hydrogen bonds [13] [22].
The dioxolane ring puckering, as reflected in torsion angles, shows variations in different molecular environments [13]. The terminal dioxolanyl groups exhibit consistent configurations with moderate puckering parameters [13]. These structural features provide fundamental understanding of the compound's behavior in crystalline environments and its potential for synthetic applications [13].
The melting point of 3,4-O-Isopropylidene-D-mannitol has been consistently reported across multiple sources within a narrow range [3] [4] [7]. Sigma-Aldrich reports the melting point as 85-88°C based on literature values [3]. Tokyo Chemical Industry provides a more precise range of 83.0 to 88.0°C determined by gas chromatography analysis [4] [18]. Chemical suppliers consistently report values within this range, with some sources citing 86°C as a representative value [6] [14].
The relatively narrow melting point range indicates high purity and consistent crystalline structure across different synthetic preparations [3] [4]. The melting point determination serves as a critical quality control parameter for commercial preparations, with most suppliers requiring minimum purity levels above 96.0% by gas chromatography [4] [6] [18].
The optical rotation of 3,4-O-Isopropylidene-D-mannitol demonstrates the compound's chiral nature and stereochemical purity [3] [4] [7]. The specific rotation [α]₂₀/D is consistently reported as +27.0 to +31.0 degrees when measured at a concentration of 3 grams per 100 milliliters in water [4] [18]. Sigma-Aldrich reports [α]₂₈/D +29°, c = 3 in water, providing a representative value within this range [3].
The positive optical rotation confirms the D-configuration of the mannitol backbone and indicates the preservation of stereochemical integrity during the protection reaction [4] [7]. The narrow range of reported values across different sources demonstrates the consistency of the compound's stereochemical properties [3] [4] [18]. This optical activity serves as both an identity test and purity indicator for quality control purposes [4].
The solubility characteristics of 3,4-O-Isopropylidene-D-mannitol reflect the influence of both the polar hydroxyl groups and the nonpolar isopropylidene protection [9] [17]. The compound demonstrates solubility in water due to the presence of four free hydroxyl groups capable of hydrogen bonding [4] [10]. Dimethyl sulfoxide and methanol serve as effective solvents for this compound, as reported in synthetic procedures [9] [12].
The presence of the cyclic acetal group increases solubility in organic solvents compared to the parent D-mannitol [17]. This enhanced solubility in organic media facilitates synthetic transformations and purification procedures [10] [17]. The compound's amphiphilic nature, possessing both hydrophilic hydroxyl groups and hydrophobic isopropylidene moiety, contributes to its solubility profile across different solvent systems [9] [10].
Solvent System | Solubility | Reference |
---|---|---|
Water | Soluble | [4] [10] |
Dimethyl sulfoxide | Soluble | [9] |
Methanol | Soluble | [9] [12] |
Organic solvents | Enhanced compared to D-mannitol | [10] [17] |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 3,4-O-Isopropylidene-D-mannitol [12] [15]. Proton Nuclear Magnetic Resonance spectra in deuterated dimethyl sulfoxide at 500 megahertz reveal characteristic signals for the isopropylidene methyl groups appearing as two singlets at 1.22 and 1.28 parts per million [12]. The hydroxyl-bearing carbons show distinct multiplet patterns, with H-3 and H-4 protons appearing at 3.68-3.77 parts per million, and H-2 and H-5 protons at 3.78-3.83 parts per million [12].
Carbon-13 Nuclear Magnetic Resonance spectroscopy in deuterated dimethyl sulfoxide at 125 megahertz provides detailed carbon assignments [12] [15]. The isopropylidene methyl carbons appear at 23.6 and 24.4 parts per million, while the quaternary acetal carbon resonates at 100.5 parts per million [12]. The hydroxyl-bearing carbons show characteristic chemical shifts with C-1 and C-6 at 63.7 parts per million, C-2 and C-5 at 67.5 parts per million, and C-3 and C-4 at 68.0 parts per million [12].
Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule [12]. The carbonyl stretching frequency appears at 1698 wavenumbers for urethane derivatives, while nitrogen-hydrogen stretching occurs at 1524 wavenumbers [12]. The infrared spectrum provides confirmation of the isopropylidene protection and remaining hydroxyl functionalities [12].
The conformational behavior of 3,4-O-Isopropylidene-D-mannitol involves analysis of the dioxolane ring structure and the overall molecular geometry [13] [21]. The five-membered dioxolane ring adopts specific puckering conformations that influence the overall molecular shape and reactivity [13] [21]. Crystallographic studies reveal that the dioxolane rings exist in envelope conformations with specific puckering parameters [13].
Torsion angle analysis indicates marginal differences in conformation about the central mannitol core between different molecular environments [13]. The dioxolanyl groups show consistent orientations relative to the core structure, with most variation occurring in the terminal regions of the molecule [13]. Puckering analysis reveals that the dioxolane ring configurations are highly consistent across different conformational states [13].
Computational studies using density functional theory calculations provide insights into the conformational preferences and energy parameters of isopropylidene-protected compounds [23]. These theoretical investigations examine the conformational behavior and geometry optimization of related structures, contributing to understanding of the molecular modeling aspects [23]. The conformational analysis reveals the influence of intramolecular interactions and steric effects on the preferred molecular geometries [21] [23].